molecular formula C8H14S B12628818 (2S)-2-tert-butyl-2,5-dihydrothiophene CAS No. 920750-09-0

(2S)-2-tert-butyl-2,5-dihydrothiophene

Cat. No.: B12628818
CAS No.: 920750-09-0
M. Wt: 142.26 g/mol
InChI Key: YDLBKYSREPRKSB-ZETCQYMHSA-N
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Description

(2S)-2-tert-butyl-2,5-dihydrothiophene is an organic compound that belongs to the class of dihydrothiophenes. It is characterized by the presence of a thiophene ring, which is a five-membered ring containing one sulfur atom. The compound is notable for its tert-butyl group attached to the second carbon in the ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-tert-butyl-2,5-dihydrothiophene typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a thiol with an alkyne in the presence of a catalyst to form the thiophene ring. The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-tert-butyl-2,5-dihydrothiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene ring.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Tetrahydrothiophene derivatives.

    Substitution: Halogenated, nitrated, and sulfonated thiophenes.

Scientific Research Applications

(2S)-2-tert-butyl-2,5-dihydrothiophene has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2S)-2-tert-butyl-2,5-dihydrothiophene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dihydrothiophene: Lacks the tert-butyl group, resulting in different chemical properties.

    2-tert-butylthiophene: Contains a fully unsaturated thiophene ring.

    Tetrahydrothiophene: Fully saturated thiophene ring without the tert-butyl group.

Uniqueness

(2S)-2-tert-butyl-2,5-dihydrothiophene is unique due to the presence of both the tert-butyl group and the partially saturated thiophene ring

Properties

CAS No.

920750-09-0

Molecular Formula

C8H14S

Molecular Weight

142.26 g/mol

IUPAC Name

(2S)-2-tert-butyl-2,5-dihydrothiophene

InChI

InChI=1S/C8H14S/c1-8(2,3)7-5-4-6-9-7/h4-5,7H,6H2,1-3H3/t7-/m0/s1

InChI Key

YDLBKYSREPRKSB-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)[C@@H]1C=CCS1

Canonical SMILES

CC(C)(C)C1C=CCS1

Origin of Product

United States

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